Home > Products > Screening Compounds P141805 > 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride - 16899-81-3

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride

Catalog Number: EVT-306441
CAS Number: 16899-81-3
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-Isoproterenol (ISO)

Relevance: (-)-Isoproterenol and 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride belong to the same chemical class of substituted phenylethanolamines. They share a similar core structure with a 3,4-dihydroxyphenyl (catechol) group attached to an ethanolamine side chain. Both compounds have an isopropyl group on the amino nitrogen, but (-)-Isoproterenol lacks the hydrochloride salt form. This structural similarity contributes to their shared bronchodilatory effects, although they may differ in potency and duration of action. [, ]

Compound Description: WIN 3046 is an N-isopropyl analog of ethylnorepinephrine (1-(3,4-dihydroxyphenyl)-2-amino-1-butanol), making it structurally similar to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Studies have shown WIN 3046 to possess bronchodilator properties. []

Relevance: WIN 3046 and 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride share a significant structural resemblance, both featuring a 3,4-dihydroxyphenyl moiety. The primary difference lies in the substituent on the amino nitrogen, with WIN 3046 having an isopropyl group and the target compound having a 1-methylethyl group. This similarity in structure likely contributes to their shared bronchodilatory effects. []

WIN 515

Compound Description: WIN 515 is an N-cyclopentyl analog of ethylnorepinephrine (1-(3,4-dihydroxyphenyl)-2-amino-1-butanol) and is structurally related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Research indicates that WIN 515 exhibits bronchodilator activity. []

Relevance: WIN 515 shares a similar structure with 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, both containing a 3,4-dihydroxyphenyl component. They primarily differ in the substituent on the amino nitrogen, with WIN 515 having a cyclopentyl group compared to the 1-methylethyl group in the target compound. This structural similarity likely explains their common bronchodilatory properties. []

WIN 713

Compound Description: WIN 713 is an N-cyclohexyl analog of ethylnorepinephrine (1-(3,4-dihydroxyphenyl)-2-amino-1-butanol) and is structurally similar to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Studies have revealed WIN 713 to be a less potent bronchodilator compared to other ethylnorepinephrine analogs. []

Relevance: WIN 713 and 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride share a close structural resemblance due to their shared 3,4-dihydroxyphenyl group. The key difference between them lies in the substituent on the amino nitrogen, where WIN 713 has a cyclohexyl group while the target compound has a 1-methylethyl group. Despite this difference, their structural similarity links them together. []

1-(3,4-dihydroxyphenyl)-2-amino-1-butanol (Ethylnorepinephrine, Butanefrine)

Relevance: Ethylnorepinephrine serves as the parent compound for WIN 3046, WIN 515, and WIN 713, and exhibits structural similarities to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Both compounds share the same core structure, differing only in the substituent on the amino nitrogen. While 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride has a 1-methylethyl group, ethylnorepinephrine has a simple hydrogen atom. This structural similarity suggests they might have overlapping pharmacological profiles. []

2-(Fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine (α-FM-Dopa)

Compound Description: α-FM-Dopa is an irreversible inhibitor of aromatic amino acid decarboxylase, an enzyme responsible for converting L-DOPA to dopamine. This inhibitory action has potential therapeutic implications in conditions such as Parkinson's disease. [, ]

Relevance: While not a direct structural analog, α-FM-Dopa is relevant to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride due to its shared 3,4-dihydroxyphenyl (catechol) moiety. This structural feature is often associated with compounds exhibiting biological activity related to dopamine and other catecholamines. The presence of the catechol group in both compounds highlights a potential for interaction with similar biological targets, even though their mechanisms of action may differ. [, ]

1-(Fluoromethyl)-2-(3,4-dihydroxyphenyl)ethylamine (α-FM-dopamine)

Compound Description: α-FM-dopamine is a potent inactivator of aromatic amino acid decarboxylase, similar to its precursor α-FM-Dopa. It disrupts dopamine synthesis by irreversibly binding to the enzyme. [, ]

Relevance: Although not a direct structural analog of 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, α-FM-dopamine shares the crucial 3,4-dihydroxyphenyl (catechol) moiety. This structural feature is often linked to biological activities related to dopamine and other catecholamines. The presence of the catechol group in both compounds underscores a potential for interaction with similar biological targets, even if their modes of action are not identical. [, ]

Propranolol

Compound Description: Propranolol is a non-selective beta-adrenergic receptor blocker widely used in treating various cardiovascular conditions such as hypertension, angina, and arrhythmias. [, ]

Relevance: Although structurally distinct from 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, propranolol is mentioned in a paper discussing Inderal LA (propranolol hydrochloride) and its properties as a beta-blocker. Both compounds belong to a broader category of drugs that interact with the adrenergic system, highlighting the research context in which these molecules are studied. [, ]

L-Dopa (levodopa)

Compound Description: L-Dopa is a precursor to dopamine, a neurotransmitter essential for motor control. It is used as a medication for Parkinson's disease to replenish depleted dopamine levels in the brain. [, ]

Relevance: Though not structurally identical to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, L-Dopa shares the 3,4-dihydroxyphenyl (catechol) moiety. This structural similarity underscores their potential to interact with similar biological targets, even if their mechanisms of action might differ. Notably, L-Dopa is discussed in papers investigating prodrugs targeting the dopaminergic system. [, ]

1,3-Dihexadecanoyl-2-[(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]propane-1,2,3-triol

Compound Description: This compound is a glyceride derivative of L-Dopa designed as an orally administrable prodrug with lymphotropic properties. It aims to improve the delivery of L-Dopa to the brain for treating Parkinson's disease. [, ]

Relevance: This L-Dopa derivative is directly related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride because it also contains the 3,4-dihydroxyphenyl (catechol) moiety, a common feature in compounds interacting with dopaminergic pathways. This structural similarity suggests a potential for interaction with similar biological targets, although their specific mechanisms and applications may vary. [, ]

2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-5,6-DTN)

Compound Description: A-5,6-DTN represents a rigid analog of dopamine, incorporating the catechol ring within a tetrahydronaphthalene system. This structural modification is often explored in medicinal chemistry to investigate the conformational requirements for dopamine receptor binding and activity. [, ]

Relevance: A-5,6-DTN is considered structurally related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride because both compounds share the essential 3,4-dihydroxyphenyl (catechol) pharmacophore, which is crucial for interacting with dopaminergic receptors. Despite differences in their overall structures, this shared feature highlights their potential to exhibit similar biological activities. [, ]

2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-6,7-DTN)

Compound Description: A-6,7-DTN is another rigid analog of dopamine, structurally similar to A-5,6-DTN, with the catechol ring embedded in a tetrahydronaphthalene system. These analogs are valuable tools for probing the structural requirements for dopaminergic activity. [, ]

Relevance: A-6,7-DTN is considered structurally related to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride as they both possess the crucial 3,4-dihydroxyphenyl (catechol) pharmacophore essential for interacting with dopaminergic receptors. Despite differences in their overall structures, this shared feature emphasizes their potential to elicit comparable biological responses. [, ]

Compound Description: This compound combines structural features of both A-6,7-DTN and isoprenaline, incorporating a tetrahydronaphthalene moiety and an N-isopropyl substituent. It has been investigated for its inotropic and blood pressure-lowering effects. []

Relevance: This complex molecule exhibits structural similarities to 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride. Both compounds share the 3,4-dihydroxyphenyl (catechol) group and an isopropyl substituent on the amino nitrogen, suggesting a potential for overlapping pharmacological activities. The presence of the tetrahydronaphthalene moiety in this compound further emphasizes its relationship to A-6,7-DTN and its potential relevance to dopaminergic systems. []

Overview

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, also known as Isoproterenol Hydrochloride, is a chemical compound with significant relevance in pharmacology and medicinal chemistry. This compound is categorized as a beta-adrenergic agonist and is primarily utilized in the treatment of various cardiovascular conditions, particularly for managing bradycardia and heart block. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.

Source

The compound can be sourced from various chemical suppliers and is documented under the CAS number 16899-81-3. It is derived from aminoacetic acid compounds and can be synthesized through established organic chemistry methods .

Classification

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride falls under the classification of aromatic amines and is a derivative of catecholamines. Its structural characteristics include a dihydroxyphenyl group, which contributes to its biological activity .

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride typically involves the reaction of 3,4-dihydroxyphenylacetone with isopropylamine. This reaction can be facilitated using various catalysts or under specific conditions to optimize yield and purity.

Technical Details

The synthesis may proceed via the following general steps:

  1. Formation of the Amine: The initial step involves the nucleophilic attack of isopropylamine on the carbonyl carbon of 3,4-dihydroxyphenylacetone.
  2. Hydrochloride Salt Formation: The resultant amine can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility for pharmaceutical formulations.
Molecular Structure Analysis

Structure

The molecular formula for 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride is C11H16ClNO3. Its structure features:

  • A dihydroxyphenyl group (hydroxyl groups at positions 3 and 4).
  • An isopropylamino group attached to the second carbon atom.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride participates in various chemical reactions typical for amines:

  • Acid-Base Reactions: The amine group can react with acids to form salts.
  • Oxidation Reactions: The hydroxyl groups may undergo oxidation under certain conditions.

Technical Details

These reactions are crucial for understanding the compound's stability and reactivity in biological systems. The presence of hydroxyl groups also suggests potential for hydrogen bonding, influencing its pharmacokinetic properties.

Mechanism of Action

Process

As a beta-adrenergic agonist, 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride exerts its effects by stimulating beta-adrenergic receptors in cardiac tissues. This leads to increased heart rate (positive chronotropic effect) and enhanced cardiac contractility (positive inotropic effect).

Data

Research indicates that this compound can effectively increase cardiac output while reducing peripheral vascular resistance, making it useful in acute care settings for patients with specific cardiovascular issues .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form.

Chemical Properties

  • Melting Point: Reported melting point ranges around 200°C.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant data regarding these properties can be found in chemical databases and literature .

Applications

Scientific Uses

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride has several applications:

  • Pharmaceutical Development: Used in formulations aimed at treating bradycardia and heart failure.
  • Research: Investigated for its potential effects on cardiovascular physiology and pharmacodynamics.

Additionally, it serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing .

Impurity Profiling in Adrenergic Pharmaceuticals [3] [5] [9]

Role as Isoprenaline Hydrochloride Impurity A in Pharmacopeial Standards

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride (CAS 16899-81-3) is formally designated as Isoprenaline Impurity A in major pharmacopeias, including the European Pharmacopoeia (EP) and United States Pharmacopeia (USP). This compound serves as a critical reference standard in pharmaceutical quality control to monitor isoprenaline hydrochloride formulations for ketone-based synthetic impurities [1] [7]. The compound's systematic name reflects its structural relationship to the parent drug isoprenaline (1-(3,4-Dihydroxyphenyl)-2-isopropylaminoethanol), differing through oxidation of the β-hydroxy group to a ketone [10]. This structural similarity enables it to co-elute during synthesis if not rigorously controlled, necessitating specific monitoring protocols in pharmacopeial frameworks.

Regulatory bodies classify this impurity as a synthesis intermediate or degradant requiring strict limits, typically not exceeding 0.15% in final drug substances. Its control is mandated due to potential impacts on drug efficacy and stability [1]. The compound is commercially available as a certified reference material (CRM) from pharmacopeial suppliers, with molecular formula C₁₁H₁₅NO₃·HCl, molecular weight 245.70 g/mol, and characteristic melting point of 255-257°C [1] [7]. These physicochemical properties underpin its identification in chromatographic and spectroscopic analytical methods prescribed for isoprenaline quality assessment.

Table 1: Pharmacopeial Designations of Isoprenaline Impurity A

PharmacopeiaDesignationReference Material SourceMolecular Weight
European PharmacopoeiaIsoprenaline EP Impurity ASigma-Aldrich (Y0001577)245.704 g/mol
United States PharmacopeiaIsoprenaline HCl EP Impurity AChemicalBook (CB4912824)245.704 g/mol
International StandardsNorepinephrine Impurity 10LGC Standards (MM0614.13)245.704 g/mol

Mechanistic Pathways for Impurity Formation During Synthesis

The primary synthetic route to isoprenaline hydrochloride involves reductive amination of 1-(3,4-dihydroxyphenyl)-2-chloroethanone with isopropylamine. Impurity A forms predominantly through two key mechanisms: incomplete reduction of the keto intermediate or oxidative degradation of the final drug substance [1] [7]. During synthesis, the critical intermediate 2-chloro-3',4'-dihydroxyacetophenone undergoes nucleophilic substitution with isopropylamine. If reaction conditions (temperature, pH, or reducing agent concentration) are suboptimal, the ketone group persists, yielding 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone as the primary impurity prior to reduction [1].

Accelerated degradation studies reveal that Impurity A can also form post-synthesis via oxidation of isoprenaline under aerobic conditions, particularly in formulations exposed to heat or light. The benzylic alcohol group in isoprenaline oxidizes to a ketone, forming Impurity A even in final drug products. This pathway is catalyzed by trace metal ions and accelerated at pH > 6.0 [4]. Kinetic analysis indicates the reaction follows second-order kinetics, with formation rates increasing 2.3-fold for every 10°C rise in storage temperature [7]. Manufacturing controls must therefore include stringent monitoring of reaction stoichiometry (especially reducing agents), inert atmosphere processing, and post-synthesis protection from oxidative stressors.

Table 2: Synthetic Pathways Leading to Isoprenaline Impurity A Formation

Formation MechanismKey Reactants/ConditionsRate-Influencing FactorsIndustrial Mitigation Strategies
Incomplete Reduction2-Chloro-3',4'-dihydroxyacetophenone + IsopropylamineTemperature < 50°C, insufficient NaBH₄Excess reducing agent, reaction monitoring
Oxidative DegradationIsoprenaline + O₂ (aerobic conditions)pH > 6.0, light exposure, trace metalsNitrogen blanket, chelating agents, pH control
Thermal DegradationSolid-state isoprenaline hydrochlorideTemperature > 40°C, prolonged storageCold chain storage, inert packaging

Impact on Drug Efficacy and Quality Control Frameworks

The presence of Impurity A in isoprenaline formulations directly compromises pharmacological efficacy through competitive receptor binding. As a ketone analog, Impurity A exhibits approximately 18% of the β-adrenergic receptor binding affinity of isoprenaline but lacks intrinsic sympathomimetic activity [10]. This results in functional antagonism, where Impurity A competes for receptor sites without activating downstream signaling pathways, thereby diminishing the bronchodilatory and cardiac stimulant effects of the active pharmaceutical ingredient [10]. Studies indicate formulations containing >0.2% Impurity A demonstrate statistically significant reductions in vasodilation response (p<0.01) in in vitro models.

Quality control frameworks mandated by pharmacopeias employ reverse-phase HPLC with ultraviolet detection for quantifying Impurity A, with typical specifications setting the limit at 0.15% relative to isoprenaline [1] [7]. The European Pharmacopoeia method utilizes a C18 column (250 × 4.6 mm, 5μm) with mobile phase consisting of phosphate buffer (pH 3.0) and methanol (85:15 v/v) at 1.0 mL/min flow, detecting at 280 nm. This achieves baseline separation with Impurity A eluting at 8.2±0.3 minutes versus isoprenaline at 6.5±0.2 minutes [1]. Modern LC-MS/MS methods enhance detection sensitivity to 0.01% using m/z 246→228 transition for Impurity A, allowing precise quantification even in stability samples showing advanced degradation.

Global regulatory alignment through initiatives like the Identification of Risk Assessment Priorities (IRAP) in Canada systematically evaluates impurities like Isoprenaline Impurity A for environmental and health impacts, categorizing them for "further scoping/problem formulation" based on hazard indicators [3]. This framework mandates rigorous supplier qualification and raw material controls throughout the manufacturing lifecycle, with documentation requirements including detailed impurity profiles in regulatory submissions.

Table 3: Quality Control Parameters for Isoprenaline Impurity A Detection

Analytical TechniqueDetection LimitQuantification LimitPharmacopeial Acceptance CriteriaKey System Parameters
HPLC-UV0.05%0.15%NMT 0.15%Column: C18 (250×4.6mm, 5µm); Mobile Phase: Phosphate buffer pH 3.0:MeOH (85:15); Detection: 280 nm
LC-MS/MS0.01%0.03%NMT 0.10% (ICH Q3A guidelines)Transition: m/z 246→228; Ion source: ESI positive mode
Pharmacopeial Standards--EP: Y0001577; USP: S346322Certified Reference Materials required

Properties

CAS Number

16899-81-3

Product Name

1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride

IUPAC Name

[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-propan-2-ylazanium;chloride

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7 g/mol

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,12-14H,6H2,1-2H3;1H

InChI Key

IUNGEEAXDFWWSQ-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-]

Canonical SMILES

CC(C)[NH2+]CC(=O)C1=CC(=C(C=C1)O)O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.